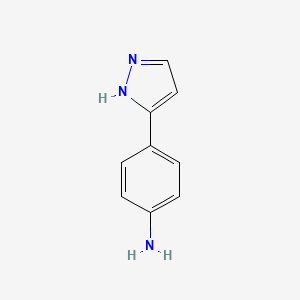

3-(4-Aminophenyl)pyrazole

Übersicht

Beschreibung

Pyrazole derivatives, such as 3-(4-Aminophenyl)pyrazole, are a class of compounds that have garnered significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in material science. The papers provided focus on the synthesis, structural analysis, and spectroscopic properties of several pyrazole compounds, which can offer insights into the characteristics of 3-(4-Aminophenyl)pyrazole.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. In the papers provided, different synthetic routes are described for various pyrazole compounds. For instance, the synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was achieved and its structure confirmed through X-ray crystallography . Similarly, the synthesis of 4-(3-(2-amino-3,5-dibromophenyl)-1-(benzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitriles was characterized by elemental, IR, and NMR spectral methods . These studies provide a foundation for understanding the synthetic approaches that could be applied to 3-(4-Aminophenyl)pyrazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical behavior and biological activity. X-ray crystallography has been used to determine the crystal structure of the synthesized compounds, revealing details such as coplanarity of the pyrazole, pyridine, and pyran rings, as well as the stabilization of the crystal packing through hydrogen bonding interactions . Additionally, density functional theory (DFT) has been employed to understand the molecular architecture and optoelectronic properties of these compounds . These analyses are essential for predicting the molecular structure of 3-(4-Aminophenyl)pyrazole.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from molecular electrostatic potential analysis, which identifies reactive sites within the molecules . Furthermore, natural bonding orbital (NBO) analysis provides insights into the inter- and intra-molecular delocalization and acceptor-donor interactions, which are indicative of the compounds' chemical reactivity . These studies can be extrapolated to understand the types of chemical reactions that 3-(4-Aminophenyl)pyrazole may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. Spectroscopic methods such as FT-IR and FT-Raman have been used to measure vibrational frequencies and to carry out normal coordinate analysis (NCA) . The hyperpolarizability and related properties of these compounds have been calculated, providing information on their non-linear optical (NLO) properties . Additionally, UV-vis spectroscopy and HOMO-LUMO energy calculations have been performed to understand the electronic properties and charge transfer within the molecules . These analyses are pertinent to predicting the physical and chemical properties of 3-(4-Aminophenyl)pyrazole.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition and Antimicrobial Applications

3-(4-Aminophenyl)pyrazole derivatives have been synthesized and evaluated as effective corrosion inhibitors, particularly for copper alloy dissolution in basic medium. These compounds demonstrate high efficiency in preventing the dissolution of copper in NH4OH solution, making them valuable in materials science and engineering. Additionally, these derivatives exhibit significant antibacterial activities, surpassing conventional bactericide agents in effectiveness against both gram-positive and gram-negative bacteria (Sayed et al., 2018).

Copper-Mediated C-H Amidation and Sulfonamidation

2-Aminophenyl-1H-pyrazole, a closely related compound, has been identified as a removable bidentate directing group for copper-mediated aerobic oxidative C(sp2-H) bond amidation and sulfonamidation. This discovery is significant in organic synthesis, offering a pathway to create a variety of amides and sulfonamides with moderate to excellent yields. This advancement demonstrates the potential of pyrazole derivatives in facilitating complex chemical transformations (Lee et al., 2016).

Structural and Spectral Characteristics

Research on conjugated pyrazoles, such as 3-(p-substituted phenyl)-5-phenyl-1H-pyrazole, has focused on their structural and spectral characteristics. These studies involve exploring the influence of functional groups on their tautomeric behavior and energy band gaps, essential for understanding their applications in materials science and optoelectronics. Theoretical and experimental evaluations of these compounds have shown that functional groups play a crucial role in the formation of tautomers and impact their energy gaps, offering insights into their properties and potential applications (Ibnaouf et al., 2019).

Antibacterial Delivery Systems

In the realm of medicinal chemistry, the synthesis and biological evaluation of 5-amino functionalized pyrazole libraries have been conducted. These compounds are promising for the future development of new optimized antibacterial delivery systems. Specific pyrazole derivatives have shown moderate activity against multidrug-resistant clinical isolates and Mycobacterium tuberculosis, indicating their potential in creating enhanced drug delivery systems for treating bacterial infections (Brullo et al., 2022).

Antiproliferative Activities in Cancer Research

Pyrazole-sulfonamide derivatives, such as 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. These compounds demonstrate promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin. This research highlights the potential of pyrazole derivatives in developing new therapeutic agents for cancer treatment (Mert et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-(4-Aminophenyl)pyrazole is a compound that belongs to the class of organic compounds known as phenylpyrazoles It’s known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases, cox and others, as well as targets important for bacterial and virus infections .

Mode of Action

It’s known that the pyrazole moiety is present in various marketed pharmacological agents of different categories . The interaction of the compound with its targets and the resulting changes would depend on the specific target it binds to.

Biochemical Pathways

It’s known that 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . The downstream effects would depend on the specific biochemical pathway it affects.

Result of Action

It’s known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases, cox and others, as well as targets important for bacterial and virus infections . The specific effects would depend on the specific target it binds to.

Eigenschaften

IUPAC Name |

4-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZDTRWVJYXEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370711 | |

| Record name | 4-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89260-45-7 | |

| Record name | 3-(4-Aminophenyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089260457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-AMINOPHENYL)PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ND1F03QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

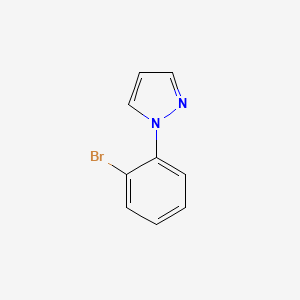

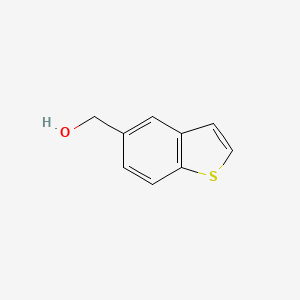

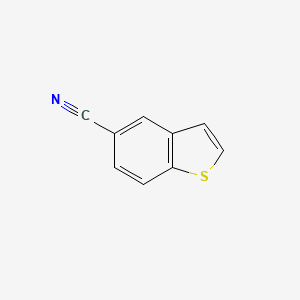

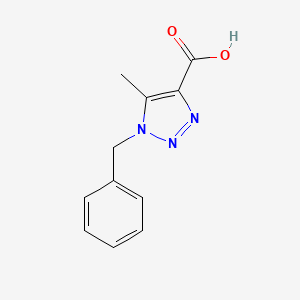

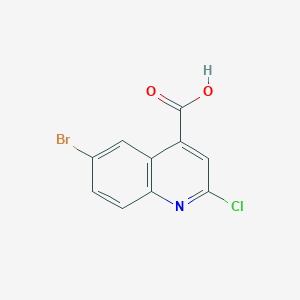

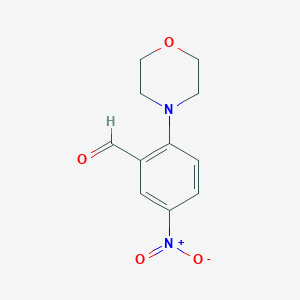

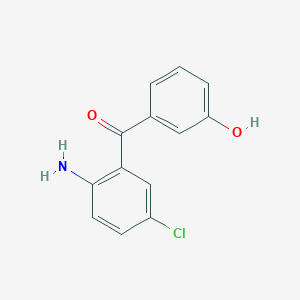

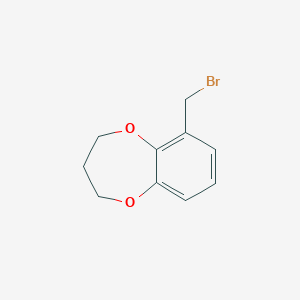

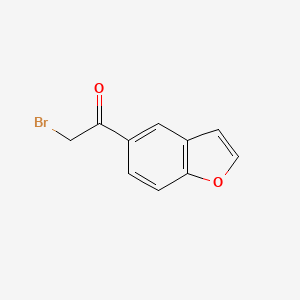

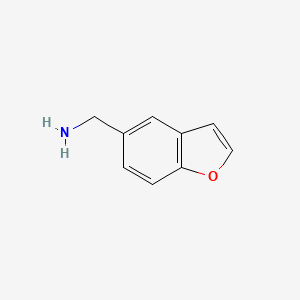

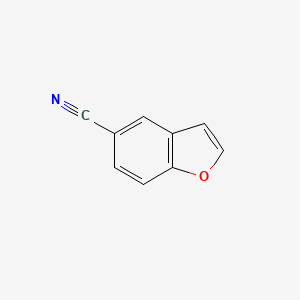

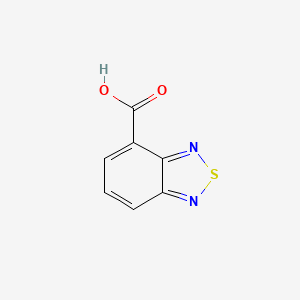

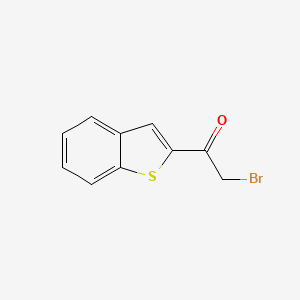

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)